

# An In-depth Technical Guide to trans-3-(Trimethylsilyl)allyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *trans-3-(Trimethylsilyl)allyl alcohol*

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## Introduction

**trans-3-(Trimethylsilyl)allyl alcohol**, a versatile bifunctional molecule, holds significant value as a building block in modern organic synthesis. Its unique structure, incorporating both a nucleophilic allylic alcohol and a bulky, electronically influential trimethylsilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in complex molecular architecture construction, such as in silyl-Prins cyclizations.

## Chemical and Physical Properties

**trans-3-(Trimethylsilyl)allyl alcohol** is a colorless liquid with a characteristic odor.<sup>[1]</sup> It is soluble in common organic solvents like ethers, alcohols, and aromatic hydrocarbons.<sup>[1]</sup> While stable at room temperature, it can be susceptible to oxidation in the presence of oxygen and light.<sup>[1]</sup>

Table 1: Physicochemical Properties of **trans-3-(Trimethylsilyl)allyl alcohol**

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>14</sub> OSi	[2][3]
Molecular Weight	130.26 g/mol	
Boiling Point	166-168 °C (lit.)	
76 °C / 11 mmHg (lit.)		
Density	0.848 g/mL at 25 °C (lit.)	
Refractive Index (n <sub>20</sub> /D)	1.444 (lit.)	
Flash Point	58 °C (136.4 °F) - closed cup	
CAS Number	59376-64-6	

## Spectroscopic Data

Table 2: Spectroscopic Data for **trans-3-(Trimethylsilyl)allyl alcohol**

Spectrum Type	Key Peaks / Chemical Shifts
<sup>1</sup> H NMR	(Predicted) δ ~0.1 (s, 9H, Si(CH <sub>3</sub> ) <sub>3</sub> ), ~1.7 (br s, 1H, OH), ~4.1 (d, 2H, CH <sub>2</sub> OH), ~5.8-6.2 (m, 2H, CH=CH)
<sup>13</sup> C NMR	(Predicted) δ ~-1.0 (Si(CH <sub>3</sub> ) <sub>3</sub> ), ~64.0 (CH <sub>2</sub> OH), ~128.0 (Si-CH=), ~130.0 (=CH-CH <sub>2</sub> OH)
IR (Infrared)	(Predicted) ~3300 cm <sup>-1</sup> (O-H stretch, broad), ~2950 cm <sup>-1</sup> (C-H stretch), ~1640 cm <sup>-1</sup> (C=C stretch), ~1250 cm <sup>-1</sup> (Si-CH <sub>3</sub> stretch), ~1050 cm <sup>-1</sup> (C-O stretch)
Mass Spectrometry (MS)	Predicted m/z for [M+H] <sup>+</sup> : 131.08867, [M+Na] <sup>+</sup> : 153.07061[2]

## Experimental Protocols

## Synthesis of trans-3-(Trimethylsilyl)allyl alcohol\*

A common and efficient method for the preparation of **trans-3-(trimethylsilyl)allyl alcohol** involves the reduction of an appropriate  $\alpha,\beta$ -unsaturated ester, such as ethyl (E)-3-(trimethylsilyl)propenoate.

Reaction Scheme:

Detailed Protocol (General Procedure):

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride ( $\text{LiAlH}_4$ ), in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under a nitrogen atmosphere. The flask is cooled to a low temperature, typically  $-78\text{ }^\circ\text{C}$  to  $0\text{ }^\circ\text{C}$ , using a dry ice/acetone or ice-water bath.
- **Addition of Ester:** A solution of ethyl (E)-3-(trimethylsilyl)propenoate in the same anhydrous solvent is added dropwise to the stirred solution of the reducing agent via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a quenching agent. For  $\text{LiAlH}_4$  reductions, a typical quenching sequence is the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). For DIBAL-H reductions, quenching is often achieved by the addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring until two clear layers form.
- **Workup and Isolation:** The resulting mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

- Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure **trans-3-(trimethylsilyl)allyl alcohol**.

## Reaction: Conversion to trans-1-Chloro-3-(trimethylsilyl)prop-2-ene

**trans-3-(Trimethylsilyl)allyl alcohol** can be converted to the corresponding allyl chloride, a useful intermediate for further synthetic transformations.

Reaction Scheme:

Detailed Protocol:

- Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO<sub>2</sub>) is charged with **trans-3-(trimethylsilyl)allyl alcohol** and an anhydrous solvent such as dichloromethane or diethyl ether. The flask is cooled in an ice-water bath.
- Addition of Thionyl Chloride: Thionyl chloride (SOCl<sub>2</sub>) is added dropwise to the stirred solution via the dropping funnel. A small amount of a base, such as pyridine, may be added to neutralize the generated HCl.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a period of time to ensure complete conversion. The reaction progress can be monitored by TLC.
- Workup: The reaction mixture is cooled to room temperature and then carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
- Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude trans-1-chloro-3-(trimethylsilyl)prop-2-ene can be purified by distillation under reduced pressure.



gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

## Conclusion

**trans-3-(Trimethylsilyl)allyl alcohol** is a valuable and versatile reagent in organic synthesis. Its unique combination of functional groups allows for a wide array of synthetic applications, most notably in the construction of complex cyclic ethers via the silyl-Prins cyclization. The experimental protocols and chemical data provided in this guide are intended to facilitate its effective use in research and development settings. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

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- To cite this document: BenchChem. [An In-depth Technical Guide to trans-3-(Trimethylsilyl)allyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151979#trans-3-trimethylsilyl-allyl-alcohol-chemical-properties]

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